molecular formula C23H15N3O4 B606491 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170689-68-5

8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B606491
M. Wt: 397.39
InChI Key: FCODPGUEFHCCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CASP3 Activator 1541B is an activator of the proenzyme forms of caspase-3, and is an inducer of cell death.

Scientific Research Applications

Metal Ion Detection and Dehydrogenation

A study by Dey et al. (2019) explored the use of a related compound for detecting metal ions in human liver cancer cells. It highlighted the importance of oxidative dehydrogenation in the presence of copper ions, revealing potential applications in metal ion detection.

Anticancer Properties

Research by Abd El Ghani et al. (2022) demonstrated the anticancer properties of chromeno[4,3-b]pyridine derivatives, including those related to 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide. They conducted molecular docking studies and found significant activity against breast cancer cells.

Synthesis of Heterocycles

Azab and Latif (2012) in their research, highlighted in Azab & Latif (2012), discussed the synthesis of functionalized chromenes, which are closely related to the target compound. This has implications for the development of various heterocyclic compounds in medicinal chemistry.

Antimicrobial Activity

The study by Rusnak et al. (2019) focused on the synthesis of derivatives of 2H-chromen-2-one, related to the target compound, and their high antimicrobial activity, suggesting a potential avenue for the development of new antimicrobial agents.

Novel Antituberculosis Lead Series

Ramachandran et al. (2013) discovered imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead, indicating the potential of similar compounds in treating tuberculosis, as reported in Ramachandran et al. (2013).

Antioxidant Activities

Bialy and Gouda (2011) explored the synthesis of 2-iminocoumarins with antioxidant activities, as seen in Bialy & Gouda (2011), suggesting the relevance of similar compounds like 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide in the development of antioxidant agents.

Melatonin Receptor Ligands

El Kazzouli et al. (2011) reported the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating the potential of similar compounds in neuroscience, as outlined in El Kazzouli et al. (2011).

properties

CAS RN

1170689-68-5

Product Name

8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C23H15N3O4

Molecular Weight

397.39

IUPAC Name

8-Hydroxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H15N3O4/c27-19-8-4-6-15-12-17(23(29)30-21(15)19)22(28)24-16-7-3-5-14(11-16)18-13-26-10-2-1-9-20(26)25-18/h1-13,27H,(H,24,28)

InChI Key

FCODPGUEFHCCIA-UHFFFAOYSA-N

SMILES

O=C(C(C1=O)=CC2=C(O1)C(O)=CC=C2)NC3=CC=CC(C4=CN5C=CC=CC5=N4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CASP3 Activator 1541-B;  CASP3-Activator 1541B;  CASP3 Activator-1541B;  CASP3 Activator 1541B

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIEA (0.046 mL, 0.27 mmol) was added to 8-hydroxy-3-carboxy-coumarin (0.050 g, 0.24 mmol) and HATU (0.101 g, 0.27 mmol) in 1 mL of dimethylformamide (DMF) with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-imidazo[1,2-a]pyridin-2-yl-phenylamine (0.051 g, 0.24 mmol) was added and allowed to react overnight, when a yellow solid precipitated out of solution. The precipitate was filtered and dried under suction and then in vacuo to give 0.021 g of 1541A in a 22% yield: LCMS (ESI) m/z 398 (MH+).
Name
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step Two
Name
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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